molecular formula C16H23BO3 B13618029 2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13618029
M. Wt: 274.2 g/mol
InChI Key: JDOYPZGIMAVTPG-UHFFFAOYSA-N
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Description

2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group substituted with a but-3-en-1-yloxy group.

Preparation Methods

The synthesis of 2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(But-3-en-1-yloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and oxidizing agents (e.g., H2O2).

Scientific Research Applications

2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.

    Biological Research: The compound can be used as a probe in biological assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar compounds to 2-(2-(But-3-en-1-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Similar structure but lacks the but-3-en-1-yloxy group.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a phenyl ring.

    2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Substituted with a bromine atom instead of a but-3-en-1-yloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-(2-but-3-enoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-6-7-12-18-14-11-9-8-10-13(14)17-19-15(2,3)16(4,5)20-17/h6,8-11H,1,7,12H2,2-5H3

InChI Key

JDOYPZGIMAVTPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCC=C

Origin of Product

United States

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